

# Physical and chemical properties of Eleutheroside B

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Compound of Interest

Compound Name: Acanthopanaxoside B

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# Eleutheroside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Eleutheroside B, also known as Syringin, is a phenylpropanoid glycoside that stands as a principal bioactive constituent of Eleutherococcus senticosus (Siberian Ginseng). This document provides an in-depth technical overview of the physical and chemical properties of Eleutheroside B, alongside detailed experimental protocols for its analysis and evaluation of its biological activities. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

# **Physical and Chemical Properties**

Eleutheroside B is a well-characterized natural compound with defined physical and chemical properties. These properties are essential for its isolation, identification, and formulation in research and potential therapeutic applications.

### **Identity and Structure**



Systematic Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

• Common Names: Eleutheroside B, Syringin, Methoxyconiferin, Lilacin

• CAS Number: 118-34-3

Molecular Formula: C<sub>17</sub>H<sub>24</sub>O<sub>9</sub>

Molecular Weight: 372.37 g/mol

## **Physicochemical Data**

A summary of the key physicochemical properties of Eleutheroside B is presented in the table below for easy reference and comparison.

Property	Value	References
Melting Point	185-187 °C	_
Solubility	Soluble in water, ethanol, and methanol. Slightly soluble in ethyl acetate.	
Appearance	White to off-white crystalline powder	<del>-</del>
UV λmax	265 nm (in methanol)	[1]

## **Spectral Data**

The structural elucidation of Eleutheroside B is supported by various spectroscopic techniques.

• ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial for the unambiguous identification of Eleutheroside B. While a complete set of assigned peaks from a single source is not readily available in the public domain, typical chemical shifts are reported in various studies.



- Infrared (IR) Spectroscopy: The IR spectrum of Eleutheroside B exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
  - ~3400 cm<sup>-1</sup> (broad): O-H stretching vibrations from the hydroxyl groups of the glucose moiety and the phenylpropanoid side chain.
  - ~2920 cm<sup>-1</sup>: C-H stretching vibrations of the methoxy and methylene groups.
  - ~1630 cm<sup>-1</sup>: C=C stretching vibration of the aromatic ring and the alkene group.
  - ~1515 cm<sup>-1</sup> and ~1460 cm<sup>-1</sup>: Aromatic C=C skeletal vibrations.
  - ~1270 cm<sup>-1</sup> and ~1120 cm<sup>-1</sup>: C-O stretching vibrations of the ether and alcohol functionalities.
  - ~1075 cm<sup>-1</sup>: C-O stretching of the glycosidic bond.

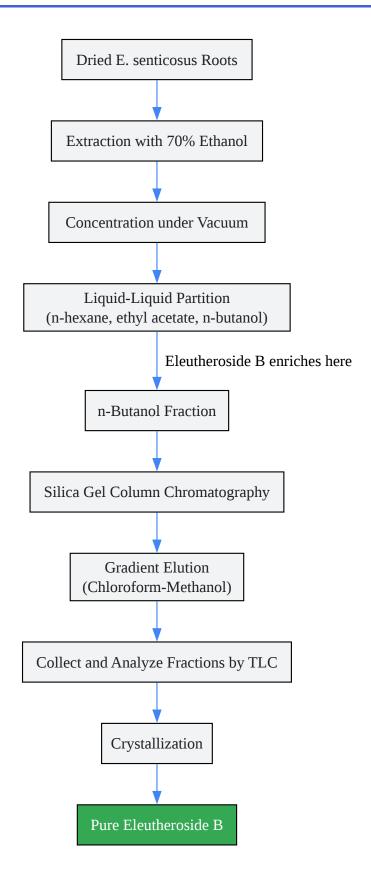
# **Experimental Protocols**

This section provides detailed methodologies for the isolation, analysis, and biological evaluation of Eleutheroside B.

# Isolation and Purification of Eleutheroside B from Eleutherococcus senticosus

This protocol describes a general procedure for the extraction and purification of Eleutheroside B from the dried roots and rhizomes of E. senticosus.





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**Caption:** General workflow for the isolation of Eleutheroside B.



### Methodology:

- Extraction: The powdered, dried roots of E. senticosus are extracted with 70% ethanol at room temperature with agitation for 24 hours. The extraction is repeated three times.
- Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove nonpolar and moderately polar impurities. The aqueous layer is then extracted with n-butanol.
- Column Chromatography: The n-butanol fraction, which is enriched with Eleutheroside B, is subjected to silica gel column chromatography.
- Elution: The column is eluted with a gradient of chloroform-methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer
  Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2 v/v) and
  visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehydesulfuric acid).
- Crystallization: Fractions containing pure Eleutheroside B are combined, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure compound.

# High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the qualitative and quantitative analysis of Eleutheroside B.

#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

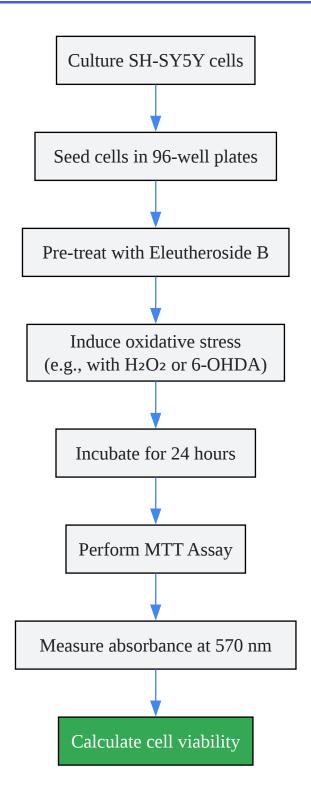


- Mobile Phase: A gradient elution is typically employed. A common system involves:
  - Solvent A: Water with 0.1% formic acid or phosphoric acid.
  - · Solvent B: Acetonitrile.
  - A linear gradient from 10% B to 40% B over 30 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 265 nm.[1]
- Injection Volume: 10-20 μL.
- Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of Eleutheroside B.

# **Neuroprotective Activity Assay in SH-SY5Y Cells**

This protocol assesses the ability of Eleutheroside B to protect neuronal cells from oxidative stress-induced cell death.





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**Caption:** Workflow for assessing neuroprotective effects.

Methodology:



- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and allowed to attach overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of Eleutheroside B (e.g., 1, 10, 50 μM) and incubated for 2 hours.
- Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (e.g., 100 μM) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control group) and incubated for a further 24 hours.
- MTT Assay: After incubation, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and 100 μL of dimethyl sulfoxide
   (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control group (untreated, non-stressed cells).

# Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol evaluates the anti-inflammatory potential of Eleutheroside B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

#### Methodology:

 Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.



- Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubated overnight.
- Treatment: Cells are pre-treated with various concentrations of Eleutheroside B for 1 hour.
- Stimulation: LPS (1 μg/mL) is added to the wells to induce an inflammatory response and incubated for 24 hours.
- Nitric Oxide Measurement (Griess Assay):
  - $\circ$  50  $\mu$ L of the cell culture supernatant is mixed with 50  $\mu$ L of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
  - After 10 minutes of incubation at room temperature in the dark, 50 μL of Griess reagent B
     (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
  - The absorbance is measured at 540 nm.
- Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of Eleutheroside B on NO production is calculated relative to the LPS-stimulated control group.

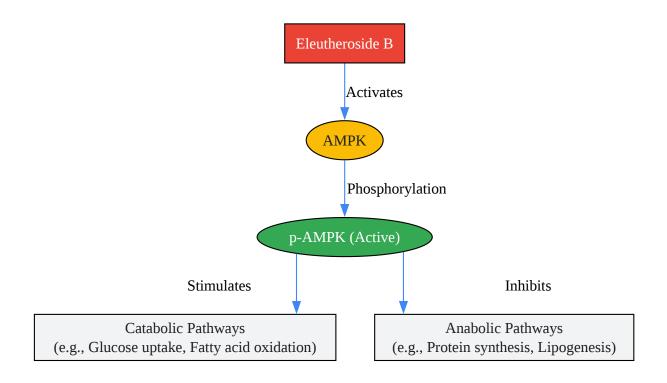
# **Signaling Pathways**

Eleutheroside B exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

## **AMPK Signaling Pathway**

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Eleutheroside B has been shown to activate AMPK, leading to downstream effects that are beneficial for metabolic health.[2]





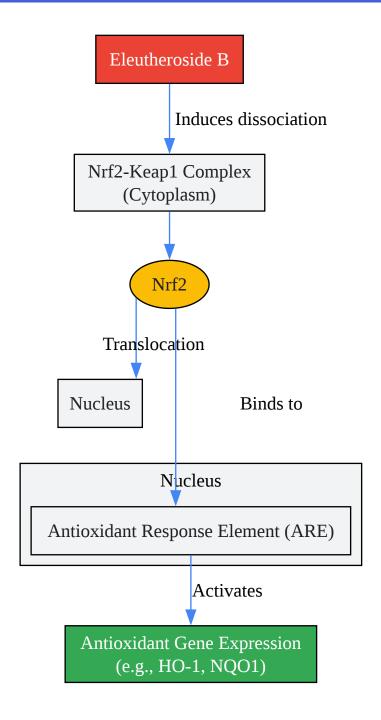
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**Caption:** Eleutheroside B activates the AMPK signaling pathway.

## **Nrf2 Signaling Pathway**

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Eleutheroside B can activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[3]





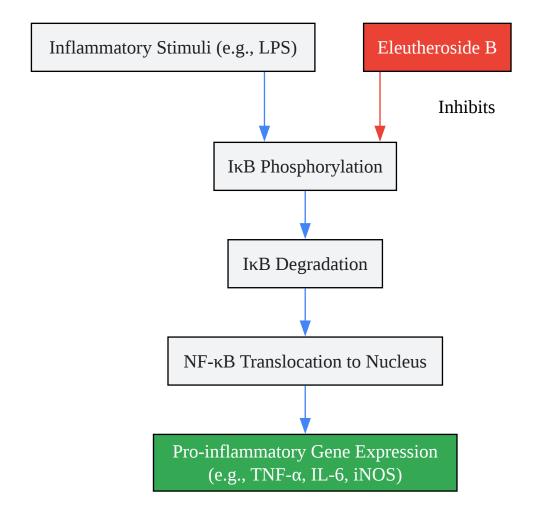
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**Caption:** Eleutheroside B activates the Nrf2 antioxidant pathway.

## **NF-kB Signaling Pathway**

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Eleutheroside B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.





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**Caption:** Eleutheroside B inhibits the NF-kB inflammatory pathway.

### Conclusion

Eleutheroside B is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways involved in metabolism, oxidative stress, and inflammation makes it a compelling candidate for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this valuable compound.

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### References

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